molecular formula C15H24 B1674692 Ledene CAS No. 21747-46-6

Ledene

Cat. No. B1674692
CAS RN: 21747-46-6
M. Wt: 204.35 g/mol
InChI Key: WGTRJVCFDUCKCM-FMKGYKFTSA-N
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Description

Ledene, also known as leden, belongs to the class of organic compounds known as 5,10-cycloaromadendrane sesquiterpenoids . These are aromadendrane sesquiterpenoids that arise from the C5-C10 cyclization of the aromadendrane skeleton .


Synthesis Analysis

A short and good yielding synthesis of bicyclogermacrene proceeding in seven steps has been reported . This terpene is used as a key platform intermediate for a biomimetic access to several aromadendrane sesquiterpenoids, such as ledene .


Molecular Structure Analysis

The (+)-Ledene molecule contains a total of 41 bonds. There are 17 non-H bonds, 1 multiple bond, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 seven-membered ring .


Chemical Reactions Analysis

Reactions at the double bond of ledene take place preferably from the β-side. Under acidic conditions, its C7–C8 β-epoxide and β-diol preferably react via carbocations .


Physical And Chemical Properties Analysis

The molecular weight of Ledene is 204.35 g/mol . The (+)-Ledene molecule contains a total of 41 bonds. There are 17 non-H bonds, 1 multiple bond, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 seven-membered ring .

properties

IUPAC Name

(1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10,12-14H,5-8H2,1-4H3/t10-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTRJVCFDUCKCM-FMKGYKFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(CCC3C(C12)C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(CC[C@@H]3[C@H]([C@H]12)C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944355
Record name Ledene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Viridiflorene

CAS RN

21747-46-6
Record name Viridiflorene
Source CAS Common Chemistry
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Record name Ledene
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Record name Ledene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1aR-(1aα,7α,7aβ,7bα)]-1a,2,3,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.499
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Record name LEDENE
Source FDA Global Substance Registration System (GSRS)
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Record name (+)-Ledene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of (+)-ledene?

A1: (+)-Ledene has the molecular formula C15H24 and a molecular weight of 204.35 g/mol.

Q2: Are there any spectroscopic data available for (+)-ledene?

A2: Yes, researchers have extensively studied the spectroscopic properties of (+)-ledene. Its 1H and 13C NMR spectra have been fully assigned, providing valuable insights into its structure. [] 2D NMR experiments have also been instrumental in elucidating the structures of (+)-ledene derivatives, such as epoxides and diols. [, ]

Q3: What is the primary chemical class of (+)-ledene?

A3: (+)-Ledene belongs to the aromadendrane class of sesquiterpenes. [, ]

Q4: What are the natural sources of (+)-ledene?

A4: (+)-Ledene is found in the essential oils of various plants, including Eucalyptus globulus, Lindera glauca, Rhaponticum carthamoides, Salvia officinalis, Leptospermum scoparium, and others. [, , , , , , , ]

Q5: Can (+)-ledene be synthesized?

A5: Yes, (+)-ledene can be synthesized through various methods. One approach involves a biomimetic synthesis using (+)-bicyclogermacrene as a key platform intermediate. [] Another method utilizes a bridged-to-fused ring interchange strategy, offering a route to functionalized cycloheptanes and cyclooctanes, including (+)-ledene. []

Q6: What is the role of (+)-ledene in plant-plant interactions?

A7: Research suggests that (+)-ledene may play a role in associational herbivore resistance. Studies have shown that birch (Betula spp.) leaves can adsorb and re-release (+)-ledene emitted by neighboring Rhododendron tomentosum plants. This adsorbed (+)-ledene can then deter herbivores, offering protection to the birch trees. []

Q7: What analytical techniques are commonly used to study (+)-ledene?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify (+)-ledene in various samples, including essential oils and plant extracts. [, , , , , , , , , , , , , , ] Researchers often employ headspace solid-phase microextraction (HS-SPME) as a sample preparation technique before GC-MS analysis. [, ]

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